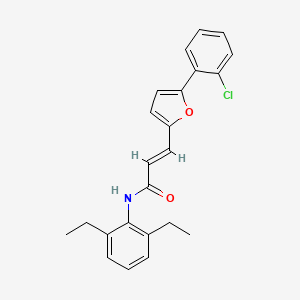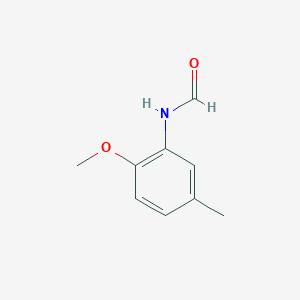
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a furyl group, and a propenamide moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and furyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents that facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
科学的研究の応用
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diisopropylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-butenamide
Uniqueness
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
853348-48-8 |
|---|---|
分子式 |
C23H22ClNO2 |
分子量 |
379.9 g/mol |
IUPAC名 |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,6-diethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H22ClNO2/c1-3-16-8-7-9-17(4-2)23(16)25-22(26)15-13-18-12-14-21(27-18)19-10-5-6-11-20(19)24/h5-15H,3-4H2,1-2H3,(H,25,26)/b15-13+ |
InChIキー |
WRGFYOXKRATEGB-FYWRMAATSA-N |
異性体SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)






![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)


![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)
